3-Hydroxy-2-methylbenzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-2-methylbenzimidamide is an organic compound with the molecular formula C8H10N2O It is a derivative of benzimidamide, characterized by the presence of a hydroxyl group and a methyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methylbenzimidamide typically involves the reaction of 3-methylbenzonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out at a temperature range of 60-70°C for about 4 hours . The product is then purified through recrystallization or other suitable methods.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-2-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 3-methylbenzaldehyde or 3-methylbenzoic acid.
Reduction: Formation of 3-methylbenzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2-methylbenzimidamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methyl groups on the benzene ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
- 3-Methylbenzamide oxime
- N-Hydroxy-3-methylbenzenecarboximidamide
- 3-Hydroxy-2-methylbenzoic acid
Comparison: 3-Hydroxy-2-methylbenzimidamide is unique due to the presence of both a hydroxyl group and a methyl group on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
3-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H10N2O/c1-5-6(8(9)10)3-2-4-7(5)11/h2-4,11H,1H3,(H3,9,10) |
InChI Key |
XXUZPQAEAQENIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.